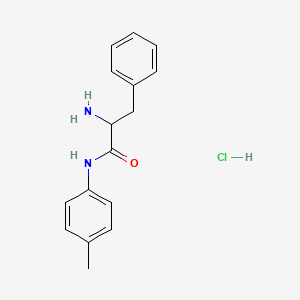
2-氨基-N-(4-甲基苯基)-3-苯基丙酰胺盐酸盐
描述
This compound is a complex organic molecule likely used in advanced chemistry or pharmaceutical applications. It contains functional groups such as amine and amide, which are common in many pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, solubility, melting point, and others would be influenced by the functional groups present .科学研究应用
免疫调节潜力
2-氨基-N-(4-甲基苯基)-3-苯基丙酰胺盐酸盐及相关化合物已被探索其在免疫抑制治疗中的潜力。一项针对结构相似的 2-取代 2-氨基丙烷-1,3-二醇的研究表明具有相当大的免疫抑制活性,提示在器官移植和自身免疫性疾病治疗中具有潜在应用。这些化合物表现出淋巴细胞减少作用并延长了大鼠皮肤同种异体移植的存活时间,表明它们在免疫调节治疗中的用途(Kiuchi 等,2000 年)。
抗癌研究
与 2-氨基-N-(4-甲基苯基)-3-苯基丙酰胺盐酸盐密切相关的功能化氨基酸衍生物在抗癌研究中显示出前景。这些化合物通过其对人癌细胞系的体外细胞毒性,为开发新的抗癌剂提供了基础。具体而言,某些衍生物在卵巢癌和口腔癌模型中表现出显着的细胞毒性,突出了它们作为抗癌药物设计的先导的潜力(Kumar 等,2009 年)。
安全和危害
属性
IUPAC Name |
2-amino-N-(4-methylphenyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEMZLYVOXAMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methylphenyl)-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



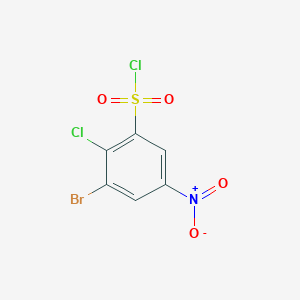
![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)
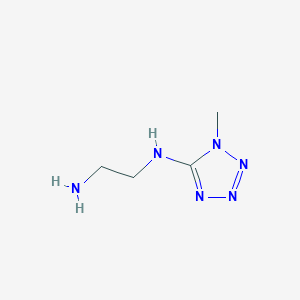
![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)


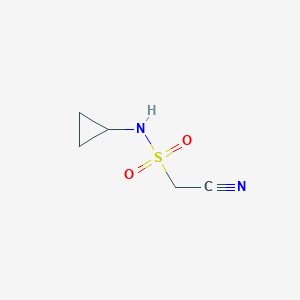

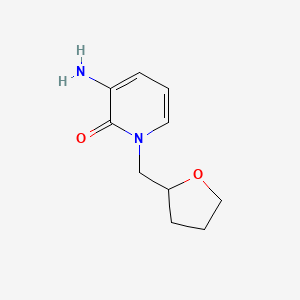

![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)

